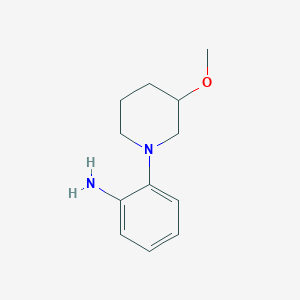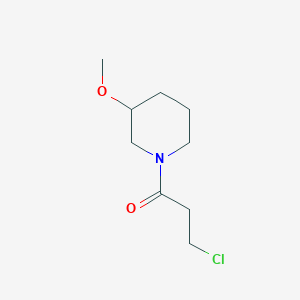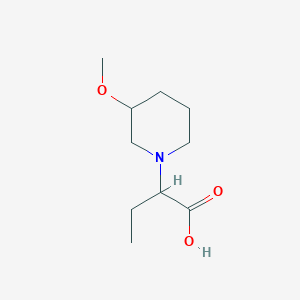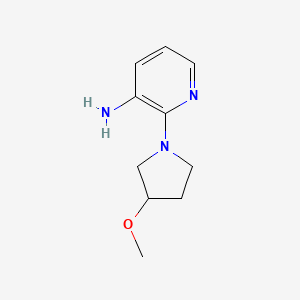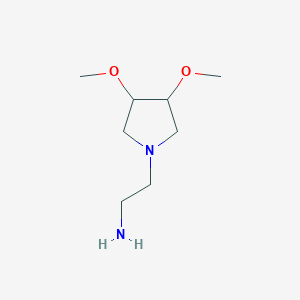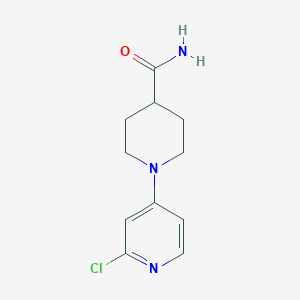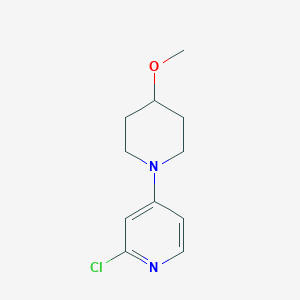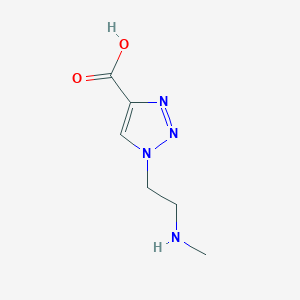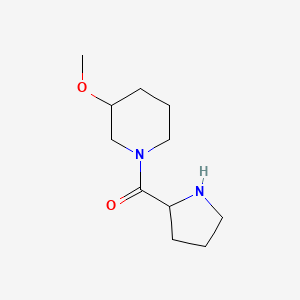
1-(2-氯吡啶-4-基)-4-异丙基哌嗪
描述
“1-(2-Chloropyridin-4-yl)ethanone” is a laboratory chemical . It’s used in various applications but not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula for “1-(2-Chloropyridin-4-yl)ethanone” is C7H6ClNO . For “1-(2-Chloropyridin-4-yl)-3-phenylurea”, the molecular formula is C9H8ClNO2 .
Physical and Chemical Properties Analysis
The weight percentage of “1-(2-Chloropyridin-4-yl)ethanone” is 97% .
科学研究应用
合成和化学性质
1-(2-氯吡啶-4-基)-4-异丙基哌嗪是一种在各种化学合成和研究应用中具有重要潜力的化合物。研究表明,它在二氢哌嗪类新烟碱类化合物的合成中具有重要作用,可作为杀虫剂的前体或中间体。与1-(2-氯吡啶-4-基)-4-异丙基哌嗪有结构关联的二氢哌嗪已被研究,这些化合物被探索其作为新烟碱类化合物中生物同位素替代物的能力,提供了分子刚性,这在无环对应物中不存在,这对生物活性可能至关重要 (Samaritoni et al., 2003)。
在抗菌研究中的应用
此外,1-(2-氯吡啶-4-基)-4-异丙基哌嗪的衍生物已被合成并评估其抗菌性能。涉及合成新吡啶衍生物的研究,包括使用2-氯吡啶-3-羧酸的研究,已经证明对多种细菌和真菌菌株具有不同程度和适度的抗菌活性。这些发现表明该化合物的衍生物可能进一步探索用于潜在的抗菌应用 (Patel, Agravat, & Shaikh, 2011)。
在材料科学中的潜力
此外,与1-(2-氯吡啶-4-基)-4-异丙基哌嗪结构相似的化合物已参与合成和研究展示独特性能的材料,例如铁(II)络合物中的自旋转变。这些研究有助于更广泛地了解多型性对自旋交替化合物行为的影响,可能导致在材料科学和纳米技术中的应用 (Pritchard et al., 2009)。
在智力增强剂中的探索
研究范围还延伸到智力增强剂的探索,相关的二氢哌嗪结构已被合成用于潜在的认知增强效果。这一研究领域突显了与1-(2-氯吡啶-4-基)-4-异丙基哌嗪相关的化合物在新治疗剂开发中的多功能性 (Valenta et al., 1994)。
安全和危害
作用机制
Target of Action
The primary target of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix in various tissues .
Mode of Action
1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine acts as a selective inhibitor of LOXL2 . It binds to LOXL2, reducing its enzymatic activity and thereby affecting the cross-linking of collagen and elastin . This interaction leads to changes in the structure and function of the extracellular matrix, which can influence various biological processes, including tissue remodeling and fibrosis .
Biochemical Pathways
The inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine affects the lysyl oxidase pathway . This pathway is involved in the biosynthesis of connective tissue, particularly the formation and repair of collagen and elastin . By inhibiting LOXL2, the compound can disrupt these processes, leading to alterations in tissue structure and function .
Pharmacokinetics
It has been suggested that the compound may have good bioavailability, as it is able to effectively inhibit loxl2 in human whole blood assays .
Result of Action
The molecular and cellular effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine’s action primarily involve alterations in the extracellular matrix . By inhibiting LOXL2, the compound can disrupt the formation and repair of collagen and elastin, leading to changes in tissue structure and function . These effects may have implications for various pathological conditions, including fibrotic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine. For instance, the presence of blood proteins can affect the compound’s ability to inhibit LOXL2 . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.
生化分析
Biochemical Properties
1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme lysyl oxidase-like 2 (LOXL2) with high selectivity . This interaction is crucial as LOXL2 is involved in the cross-linking of extracellular matrix components, which is important for tissue remodeling and repair. The inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can lead to alterations in the extracellular matrix and affect cellular processes such as migration and proliferation.
Cellular Effects
1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can lead to reduced cell proliferation and migration in cancer cells . Additionally, it has been shown to enhance cellular senescence in lung and liver cancer cells, which is confirmed by SA-β-Gal staining and quantitative RT-PCR analyses . These effects highlight the potential of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine in modulating cellular functions and its therapeutic potential in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to LOXL2 and inhibits its activity, leading to a decrease in the cross-linking of extracellular matrix components . This inhibition can result in changes in the structural integrity of tissues and affect various cellular processes. Additionally, 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine has been shown to influence gene expression by modulating signaling pathways involved in cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine have been observed to change over time. The compound exhibits stability under specific conditions, but its activity can be affected by factors such as temperature and pH . Long-term studies have shown that 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can have sustained effects on cellular functions, including prolonged inhibition of LOXL2 activity and persistent changes in gene expression . These findings underscore the importance of considering temporal factors when studying the effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine in laboratory settings.
Dosage Effects in Animal Models
The effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit LOXL2 activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and alterations in normal cellular functions . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine while minimizing potential side effects.
Metabolic Pathways
1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6 . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine. Understanding these metabolic pathways is essential for optimizing the use of the compound in therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with albumin and other plasma proteins, affecting its distribution and localization . Additionally, 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can accumulate in specific tissues, influencing its therapeutic efficacy and potential side effects . These findings highlight the importance of understanding the transport and distribution mechanisms of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine for its effective use in clinical settings.
Subcellular Localization
The subcellular localization of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and influence cellular processes . Additionally, post-translational modifications and targeting signals can direct 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine to specific subcellular compartments, affecting its activity and function . Understanding the subcellular localization of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMNRBKGRKPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


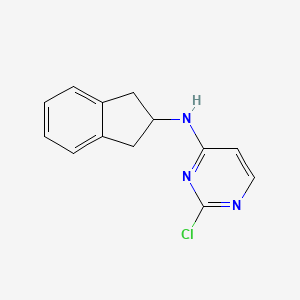
![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)
